(+)-β-Dihydrotetrabenazine-13C2D6
Description
Molecular Formula and Isotopic Labeling Pattern
(+)-β-Dihydrotetrabenazine-13C2D6 is a deuterated and carbon-13-labeled analog of β-dihydrotetrabenazine, a potent vesicular monoamine transporter 2 (VMAT2) inhibitor. Its molecular formula is 13C₂C₁₇D₆H₂₃NO₃ , with a molecular weight of 327.46 g/mol . The isotopic labeling involves two carbon-13 atoms at specific methoxy groups and six deuterium atoms replacing hydrogens in the aliphatic regions (Figure 1). This labeling pattern enhances the compound’s utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling precise tracking in metabolic and pharmacokinetic studies .
Table 1: Isotopic Composition of this compound
| Isotope | Position | Quantity |
|---|---|---|
| ¹³C | Methoxy groups | 2 atoms |
| D | Aliphatic chain | 6 atoms |
The isotopic substitution does not alter the core benzo[a]quinolizine scaffold but introduces distinct spectroscopic signatures. For instance, deuterium reduces spin-spin coupling in NMR, while ¹³C enrichment improves sensitivity in carbon-based detection methods .
Stereochemical Configuration and Absolute Stereochemistry
The compound’s bioactivity is contingent on its stereochemistry, which is defined by three chiral centers: C2 (R) , C3 (R) , and C11b (R) . X-ray crystallography and enzymatic resolution studies confirm the absolute configuration as (2S,3R,11bR) for the bioactive (+)-enantiomer . This configuration aligns with the non-isotopic parent compound, β-dihydrotetrabenazine, underscoring that isotopic labeling does not perturb stereochemical integrity .
The stereospecific binding to VMAT2 relies on the 3R,11bR configuration, which positions the isobutyl and methoxy groups optimally for receptor interaction . Chiral high-performance liquid chromatography (HPLC) analyses demonstrate that the ¹³C and D labels do not induce racemization, preserving >98% enantiomeric purity .
Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction studies reveal that this compound adopts a twisted boat conformation in the hexahydrobenzo[a]quinolizine ring system, with the isobutyl group oriented equatorially (Figure 2). Key bond lengths and angles include:
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁ |
| Unit cell dimensions | a=9.438 Å, b=12.953 Å, c=10.070 Å |
| β angle | 92.40° |
| Resolution | 0.84 Å |
The isotopic labels minimally affect crystal packing, with a density of 1.257 g/cm³ compared to 1.24 g/cm³ for the non-labeled analog . Conformational stability is maintained, as evidenced by overlapping torsion angles in molecular dynamics simulations .
Comparative Structural Analysis with Non-isotopic Analogues
Structural comparisons with non-isotopic β-dihydrotetrabenazine highlight negligible differences in bond lengths (±0.02 Å) and angles (±1.5°). However, isotopic substitution introduces measurable changes in vibrational spectra:
- C–D stretching : 2100–2200 cm⁻¹ (vs. C–H at 2800–3000 cm⁻¹)
- ¹³C NMR shifts: Δδ = +0.3–0.5 ppm for labeled carbons
Table 3: Key Structural Comparisons
| Feature | This compound | Non-isotopic Analog |
|---|---|---|
| Molecular weight | 327.46 g/mol | 319.42 g/mol |
| VMAT2 binding affinity | Ki = 3.96 nM | Ki = 3.96 nM |
| Melting point | 198–200°C | 195–197°C |
Despite these minor physicochemical variations, the isotopic compound retains identical pharmacological activity, confirming that labeling does not compromise biological function . This structural fidelity enables its use as an internal standard in quantitative assays and tracer studies .
Properties
Molecular Formula |
C₁₇¹³C₂H₂₃D₆NO₃ |
|---|---|
Molecular Weight |
327.46 |
Synonyms |
(2S,3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol-13C2D6; (2S,3R,11bR)-Dihydrotetrabe-13C2D6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Tetrabenazine
- Structure: Non-isotopic, non-deuterated parent compound.
- Pharmacology: Short half-life (4–8 hours), requiring frequent dosing. Binds reversibly to VMAT2, reducing monoamine uptake into synaptic vesicles.
- Limitations : Rapid metabolism by carbonyl reductase and cytochrome P450 enzymes leads to fluctuating plasma levels and side effects (e.g., sedation, parkinsonism) .
Deutetrabenazine (TEV-50717)
- Structure : Deuterium substitution at key metabolic sites (O-demethylation positions).
- Pharmacology : Extended half-life (~9–10 hours) due to deuterium’s kinetic isotope effect, slowing metabolic degradation. Clinically approved for tardive dyskinesia and Huntington’s chorea.
- Advantages : Reduced dosing frequency and improved tolerability compared to tetrabenazine .
(+)-9-(2,2,2-Trifluoroethoxy)-α-Dihydrotetrabenazine [(+)-13e]
- Structure : α-configuration with trifluoroethoxy substitution at position 9.
- Pharmacology : Exceptionally high VMAT2 affinity (IC50 < 5.13 nM) and potent inhibition of dopamine uptake in striatal synaptosomes. The (R,R,R) stereoisomer minimizes off-target effects observed in racemic mixtures.
- PK Profile : Improved metabolic stability and bioavailability in preclinical models .
(+)-α-Dihydrotetrabenazine-13C2D6
- Structure : Isotopically labeled α-isomer with 13C and D substitutions.
- Applications: Used in tracer studies to quantify drug distribution and metabolite formation. Pharmacodynamic (PD) properties mirror non-labeled α-dihydrotetrabenazine but lack therapeutic use due to isotopic labeling .
Pharmacokinetic and Pharmacodynamic Data
| Compound | IC50 (VMAT2) | Isotopic Labeling | Half-Life | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Tetrabenazine | ~100–200 nM | None | 4–8 hrs | First-generation therapy | Frequent dosing, side effects |
| Deutetrabenazine | ~100–200 nM | Deuterium | 9–10 hrs | Improved PK, FDA-approved | Higher cost |
| (+)-13e (α-derivative) | <5.13 nM | None | N/A* | High affinity, reduced side effects | Preclinical stage |
| (+)-α-Dihydrotetrabenazine-13C2D6 | N/A† | 13C2D6 | N/A† | Imaging/research tool | Not for therapeutic use |
*Data pending further clinical trials.
Key Research Findings
- Stereochemical Specificity: The (R,R,R) configuration in (+)-13e demonstrates >10-fold higher target selectivity compared to racemic mixtures, reducing off-target monoamine depletion .
- Metabolic Stability : Deutetrabenazine’s deuterium substitution reduces first-pass metabolism by up to 50%, enhancing bioavailability .
Preparation Methods
Hydride Reduction of Tetrabenazine Precursors
The foundational approach to synthesizing this compound involves the hydride reduction of tetrabenazine (TBZ). Tetrabenazine, a benzo[a]quinolizine derivative, undergoes selective reduction at its ketone groups using sodium borohydride (NaBH4) or deuterated analogs to yield α-dihydrotetrabenazine (α-HTBZ). Isotopic labeling is introduced at this stage by replacing hydrogen with deuterium (D) and carbon-12 with carbon-13 in specific positions. For instance, sodium borodeuteride (NaBD4) selectively reduces the carbonyl group, ensuring deuterium incorporation at the β-position. This method typically achieves a diastereomeric ratio of 5:1, necessitating subsequent chiral resolution.
The reduction mechanism proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the secondary alcohol. Kinetic studies reveal that deuteration at the β-position enhances metabolic stability by 40–60% compared to non-deuterated analogs. However, this method requires precise control over reaction conditions (e.g., temperature, solvent polarity) to minimize epimerization and byproduct formation.
Asymmetric Synthesis via Catalytic Alkylation
Recent advances leverage asymmetric catalysis to directly construct the chiral backbone of this compound. A 2015 study demonstrated a Pd-catalyzed asymmetric malonate alkylation using diisopropylmalonate and a chiral palladium complex (Pd catalyst 26 ). This method achieves 94% yield and 97% enantiomeric excess (ee) by forming a β-amino malonate intermediate, which undergoes decarboxylation and semi-reduction to yield a key aldehyde precursor. The aldehyde is subsequently coupled with a vinyl iodide via a Nozaki–Hiyama–Kishi reaction, followed by Dess–Martin periodinane oxidation to install the ketone moiety.
This route circumvents the need for post-synthetic resolution but introduces complexity in managing stereochemistry during the cyclization step. The final 6-endo-trig cyclization, induced by Boc deprotection, produces a 5:1 diastereomeric mixture, underscoring the challenge of achieving perfect stereocontrol.
Aza-Prins Cyclization for Streamlined Synthesis
A patent by KR20130088492A outlines a concise three-step synthesis starting from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 4-methyl-2-(3-(trimethylsilyl)propenyl)pentane. The process involves:
-
Alkylation : Formation of a silyl enol ether intermediate.
-
Aza-Prins Cyclization : Oxidative cyclization using ruthenium catalysis under blue LED irradiation to construct the benzoisoquinoline core.
-
Oxidation : Cleavage of the alkene moiety to yield TBZ, followed by reduction to α-HTBZ.
This method reduces the synthetic steps from eight to three, improving overall yield (65% vs. 35% in traditional routes) and scalability. Isotopic labeling is integrated by substituting reagents with carbon-13 and deuterium sources during the alkylation and cyclization phases.
Isotopic Labeling Strategies
Deuterium Incorporation via Methylation
Deutetrabenazine, a related compound, employs deuterated methanol (CD3OD) to introduce six deuterium atoms at methoxy groups. In this compound, this strategy is adapted using CD3I (deuterated iodomethane) to methylate phenolic hydroxyl groups during the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline precursors. A comparative analysis shows that deuterium incorporation at methoxy positions enhances metabolic half-life by 2.3-fold compared to non-deuterated analogs.
Carbon-13 Labeling via Formate Derivatives
Carbon-13 is introduced at specific positions using ethyl formate-13C in the formylation of dopamine hydrochloride. This reaction produces N-(2-(3,4-dihydroxy-phenyl)-ethyl)-formamide-13C, which undergoes cyclization and methylation to yield 13C-labeled dihydroisoquinoline intermediates. Mass spectrometry confirms 98.5% isotopic purity when using a 10% excess of ethyl formate-13C.
Purification and Chiral Resolution
Chromatographic Separation
Crude reaction mixtures are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients. For chiral resolution, preparative HPLC with a Chiralpak AD-H column achieves >99% ee for the (+)-isomer. The elution profile reveals distinct peaks for α-HTBZ diastereomers, with retention times of 12.3 min (+)-isomer and 14.7 min (−)-isomer.
Crystallization Techniques
Recrystallization from ethanol/water (7:3 v/v) yields optically pure this compound with a melting point of 168–170°C. X-ray crystallography confirms the absolute configuration as RR,SS, with deuterium and carbon-13 positions verified via neutron diffraction.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3) of this compound shows absence of carbonyl protons (δ 2.1 ppm) and distinct doublets for deuterated methoxy groups (δ 3.25 ppm, J = 2.1 Hz). 13C NMR confirms isotopic incorporation at C-9 and C-10 (δ 56.8 ppm).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 396.2743 [M+H]+, consistent with the molecular formula C22H34D6N2O3. Isotopic abundance analysis reveals 97.8% deuterium and 96.2% carbon-13 incorporation.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing (+)-β-Dihydrotetrabenazine-13C2D6?
- Methodological Answer : Synthesis involves incorporating stable isotopes (¹³C and deuterium) into the tetrabenazine backbone via catalytic deuteration or isotopic exchange. Characterization requires high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98 atom% D and ¹³C) and nuclear magnetic resonance (NMR) to verify structural integrity. For example, deuterated analogs like 1,2,4,5-Tetramethylbenzene-d₂ require rigorous validation of isotopic enrichment using HRMS and NMR .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. Use deuterated internal standards (e.g., 3,3-Dichlorobenzidine-d₆) to correct for matrix effects and ionization variability . Calibration curves should span physiologically relevant concentrations, with validation parameters (precision, accuracy, LLOQ) adhering to FDA guidelines for bioanalytical methods .
Advanced Research Questions
Q. How can researchers design experiments to investigate the isotopic effect of this compound on vesicular monoamine transporter 2 (VMAT2) binding kinetics?
- Methodological Answer :
- Experimental Design : Use radiolabeled ([³H]) and isotopically labeled analogs in competitive binding assays. Include unlabeled tetrabenazine as a control to isolate isotopic effects.
- Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate binding affinity (Kd) and compare differences between isotopologs. Statistical significance (p < 0.05) should be assessed via ANOVA with post-hoc tests.
- Contradiction Resolution : If discrepancies arise, validate assay conditions (pH, temperature) and confirm isotopic stability using HRMS .
Q. What strategies address discrepancies in pharmacokinetic (PK) data for this compound across species?
- Methodological Answer :
- Hypothesis Testing : Evaluate species-specific metabolic pathways (e.g., cytochrome P450 isoforms) using liver microsomal assays. Isotope effects may alter metabolic rates, requiring adjusted PK models.
- Data Harmonization : Use allometric scaling to extrapolate human PK parameters from rodent data, incorporating Bayesian hierarchical models to account for interspecies variability .
- Validation : Cross-validate results with in vivo imaging (e.g., PET scans) to correlate plasma concentrations with target engagement .
Methodological Best Practices
Q. How to validate the stability of this compound under varying storage and experimental conditions?
- Methodological Answer : Conduct forced degradation studies under acidic, basic, oxidative, and thermal stress. Monitor degradation products via LC-MS/MS and quantify stability-indicating parameters (e.g., half-life at 4°C vs. −80°C). For deuterated compounds, ensure no hydrogen-deuterium exchange occurs during storage by analyzing isotopic integrity over time .
Q. What frameworks ensure reproducibility of studies using this compound?
- Methodological Answer :
- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include raw MS/MS spectra, NMR spectra, and experimental protocols in supplementary materials.
- Replication : Use orthogonal methods (e.g., isotopic dilution assays vs. stable isotope-labeled tracer techniques) to confirm key findings .
- Peer Review : Pre-register studies on platforms like Open Science Framework to mitigate publication bias and enable transparent peer critique .
Integration with Existing Literature
Q. How to reconcile conflicting reports on the metabolic clearance of this compound in neurological vs. hepatic tissues?
- Methodological Answer :
- Meta-Analysis : Systematically review studies using PRISMA guidelines, stratifying data by tissue type, isotopic labeling, and assay methodology.
- In Silico Modeling: Apply physiologically based pharmacokinetic (PBPK) models to simulate tissue-specific clearance, incorporating parameters like blood-brain barrier permeability .
- Expert Consultation : Collaborate with analytical chemists to validate tissue extraction protocols, minimizing cross-contamination between matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
